4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde
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Overview
Description
The compound “4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are often synthesized through condensation reactions, diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Catalysis and Synthesis
- Catalytic Activity in Reduction Reactions : Oxo-rhenium(V) complexes containing heterocyclic ligands, including derivatives related to 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde, have demonstrated significant catalytic activity in the reduction of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol. This showcases their potential in producing primary alcohols from aldehydes with good chemoselectivity and yields (Bernando et al., 2015).
Molecular Structure Analysis
- X-ray Crystallography : Studies utilizing X-ray crystallography of compounds synthesized from reactions involving this compound have provided insights into molecular structures and the effects of substitution on the benzothiazole ring. These studies aid in understanding the electronic and structural properties critical for designing molecules with desired physical and chemical characteristics (Cox et al., 1997).
Organic Synthesis
- Julia Olefination : The compound has been utilized in the synthesis of novel, stable reagents for Julia olefination, a methodology for constructing alkene bonds. This has opened avenues for synthesizing α-fluoro acrylonitriles, demonstrating the utility of this compound derivatives in organic synthesis, particularly in introducing fluorine into organic molecules with high stereoselectivity (Solar et al., 2008).
Fluorescence Studies
- Ratiometric Fluorescent Probes : Derivatives of this compound have been developed as ratiometric fluorescent probes for detecting sulfur dioxide, demonstrating their potential in environmental monitoring and biological applications. The large Stokes shifts and rapid response times of these probes highlight their utility in real-time, sensitive detection scenarios (Liu et al., 2015).
Mechanism of Action
Target of Action
The primary target of 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde is MmpL3, a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
This compound: interacts with its target, MmpL3, inhibiting its function . This interaction disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall . The disruption of this process hampers the survival and virulence of the bacterium .
Biochemical Pathways
The action of This compound affects the mycolic acid biosynthesis pathway . By inhibiting the MmpL3 transporter, the compound disrupts the transport of mycolic acids, leading to a weakened cell wall and reduced virulence of the bacterium .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound tuberculosis suggests it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The result of the action of This compound is a reduction in the survival and virulence of M. tuberculosis . By inhibiting the MmpL3 transporter and disrupting mycolic acid transport, the compound weakens the bacterium’s cell wall, making it more susceptible to the host’s immune response .
Future Directions
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O3S2/c17-8-9-5-6-13(11(7-9)16(18)19)21-14-15-10-3-1-2-4-12(10)20-14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHWAGFVTGZGPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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